3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17Cl2NO and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Degradation Processes
Research on benzophenones often explores their environmental fate, including oxidation and degradation processes. For instance, the oxidation of benzophenone-3 (BP-3), a common UV filter, by potassium permanganate (KMnO4) in aqueous solutions has been studied for its kinetics, degradation products, and toxicity assessment. This research is crucial for understanding how benzophenones degrade in natural waters and their potential environmental impacts. The study by Cao et al. (2021) demonstrated significant removal efficiency and identified hydroxylation, direct oxidation, and carbon-carbon bridge bond cleavage as main degradation pathways, suggesting potential applications in water treatment technologies (Cao et al., 2021).
Photocatalytic Degradation
The photocatalytic degradation of benzophenone derivatives represents another field of application, offering insights into removing contaminants from water. Wang et al. (2019) investigated the degradation of Benzophenone-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts under UV-C irradiation. This study optimized various parameters such as pH, initial concentration, and catalyst dose, contributing to environmental remediation efforts by demonstrating efficient pathways for the degradation of organic pollutants in water (Wang et al., 2019).
Environmental and Health Impact Studies
The environmental presence and impact of benzophenone derivatives have been extensively studied, highlighting concerns about their ecological and human health effects. Kim and Choi (2014) provided a comprehensive review of benzophenone-3 (BP-3), noting its widespread use in consumer products and subsequent detection in various environmental matrices. This review underlines the importance of understanding the ecological risks and human exposure to benzophenone derivatives, informing regulations and safety guidelines for their use (Kim & Choi, 2014).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJXLNZTMBMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642767 | |
Record name | (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-85-7 | |
Record name | Methanone, (3,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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